molecular formula C7H6BrNO B1277530 3-Bromobenzaldehyde oxime CAS No. 51873-95-1

3-Bromobenzaldehyde oxime

Cat. No.: B1277530
CAS No.: 51873-95-1
M. Wt: 200.03 g/mol
InChI Key: DBGBMIPNNIZQNN-UITAMQMPSA-N
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Description

3-Bromobenzaldehyde oxime is a useful research compound. Its molecular formula is C7H6BrNO and its molecular weight is 200.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Chemical Applications

  • Selective Bromination and Synthesis of Substituted 2-Bromobenzaldehydes : A study detailed a method for synthesizing substituted 2-bromobenzaldehydes from benzaldehydes, using palladium-catalyzed ortho-bromination. This process, involving O-methyloxime as a directing group, allows for the rapid deprotection of substituted 2-bromobenzaldoximes, yielding good overall results (Dubost et al., 2011).
  • Synthesis of Isoindolin-1-ones and Isoquinolines : Research demonstrates the use of 2-bromobenzaldehyde in the palladium-catalyzed synthesis of various compounds. This includes the creation of 3-(alkylamino)isoindolin-1-ones (Cho et al., 1997) and 3-substituted isoquinolines (Lin et al., 2012), showcasing its versatility in organic synthesis.
  • Applications in Electrosynthesis and Catalysis : The indirect electrochemical synthesis of p-bromobenzaldehyde illustrates another application in the field of green chemistry and electrosynthesis (Li-wen, 2010). Additionally, research into the oxidative conversion of aryloximes to arylaldehydes, catalyzed by ruthenium (III) chloride, shows further chemical applications (ManjunathaA et al., 2021).

Biological and Medicinal Research

  • Plant Growth Regulation : Benzaldehyde O-alkyloximes, derived from benzaldehydes including bromobenzaldehyde oximes, were found to have significant phytotoxic activity and potential as plant growth regulators. The study highlights the enhanced activity with the introduction of bromine atoms (Yoshikawa & Doi, 1998).
  • Antimicrobial Activity : A study on aminobenzylated Mannich bases derived from 3-bromobenzaldehyde demonstrated antimicrobial properties, suggesting potential applications in the development of new antimicrobial agents (Nimavat et al., 2004).

Mechanism of Action

The unique properties of oximes include dual nucleophilic sites at the oxygen and nitrogen along with an ambiphilic carbon, which makes them strong candidates for divergent reactivity . Oximes share some commonalities with imines, which include the ability to access amines through reduction or the ability to isomerize about the double bond .

Future Directions

Oximes, including 3-Bromobenzaldehyde oxime, have been used in diverse methodologies, from cycloadditions to bioconjugation . The unique properties imparted by the oxime N–O bond have also been used to integrate dynamic chemistries into materials . Future directions in the field of oxime research may include further exploration of N–O bond fragmentation and cycloadditions, along with applications including dynamic materials, energetic materials, and biocatalytic oxime reductions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-Bromobenzaldehyde oxime can be achieved through the reaction of 3-bromobenzaldehyde with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "3-bromobenzaldehyde", "hydroxylamine hydrochloride", "base (such as sodium hydroxide or potassium hydroxide)", "solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve 3-bromobenzaldehyde in a solvent.", "Add hydroxylamine hydrochloride and base to the solution.", "Heat the mixture to reflux for several hours.", "Allow the mixture to cool and then filter the precipitated product.", "Wash the product with cold solvent and dry it under vacuum.", "The resulting product is 3-Bromobenzaldehyde oxime." ] }

CAS No.

51873-95-1

Molecular Formula

C7H6BrNO

Molecular Weight

200.03 g/mol

IUPAC Name

(NZ)-N-[(3-bromophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H6BrNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5-

InChI Key

DBGBMIPNNIZQNN-UITAMQMPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N\O

SMILES

C1=CC(=CC(=C1)Br)C=NO

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NO

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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